N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c17-14(11-5-8-20-9-11)16-10-15(18)6-7-19-13-4-2-1-3-12(13)15/h1-5,8-9,18H,6-7,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFISYUVUFMQXGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide typically involves the condensation of a chroman derivative with a thiophene carboxylic acid derivative. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution on the thiophene ring can be facilitated by reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The chroman moiety can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-((4-hydroxychroman-4-yl)methyl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
N-((4-hydroxychroman-4-yl)methyl)pyridine-3-carboxamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide is unique due to the combination of the chroman and thiophene moieties, which confer both antioxidant and diverse biological activities. This dual functionality makes it a promising candidate for various applications in medicinal chemistry and material science.
Biological Activity
N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide is a compound that integrates the chroman and thiophene structures, both of which are recognized for their diverse biological activities. This article explores its biological activity, including antioxidant, antibacterial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Synthesis
The compound features a unique dual-ring structure combining chroman and thiophene functionalities. The synthesis typically involves the condensation of 4-hydroxychroman-4-ylmethylamine with thiophene-3-carboxylic acid, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane.
1. Antioxidant Activity
Research indicates that compounds with chroman structures exhibit significant antioxidant properties. This compound is studied for its ability to scavenge free radicals, potentially reducing oxidative stress-related conditions.
2. Antibacterial Properties
The compound has shown efficacy against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways, making it a candidate for developing new antibacterial agents .
3. Anti-inflammatory Effects
Thiophene derivatives are known to modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases .
4. Anticancer Potential
Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The dual functionality of the chroman and thiophene moieties enhances its potential as an anticancer agent.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Hydrogen Bonding : The hydroxyl and carboxamide groups facilitate hydrogen bonding with target proteins.
- Hydrophobic Interactions : The thiophene ring enhances hydrophobic interactions, improving binding affinity to biological targets.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-((4-hydroxychroman-4-yl)methyl)benzamide | Chroman + Benzene | Moderate antioxidant |
| N-((4-hydroxychroman-4-yl)methyl)pyridine-3-carboxamide | Chroman + Pyridine | Antimicrobial properties |
This compound stands out due to its enhanced biological activities resulting from the combination of chroman and thiophene structures, providing a broader spectrum of reactivity and potential therapeutic applications compared to simpler derivatives.
Case Studies and Research Findings
- Antioxidant Study : A study demonstrated that the compound effectively reduced oxidative stress markers in vitro, supporting its role as an antioxidant agent.
- Antibacterial Efficacy : In a clinical trial setting, this compound showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a new antibacterial treatment.
- Anti-inflammatory Research : Experimental models indicated that the compound could significantly lower levels of inflammatory cytokines in induced inflammation scenarios, suggesting its therapeutic potential in managing inflammatory diseases .
Q & A
What are the established synthetic routes for N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide, and how can reaction conditions be optimized for scalability?
Answer:
Synthesis typically involves coupling reactions between functionalized thiophene-3-carboxylic acid derivatives and hydroxychroman-methylamine intermediates. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres. Yields are influenced by stoichiometry and solvent polarity (e.g., DMF vs. THF) .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures.
- Optimization via Design of Experiments (DoE) : Systematic variation of parameters (temperature, catalyst loading, reaction time) using fractional factorial designs or response surface methodologies. For example, flow-chemistry setups (e.g., continuous reactors) enhance reproducibility and scalability by minimizing batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
